8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

Thermal stability Polymorph screening Preformulation

8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione (CAS 848893-00-5; molecular formula C₁₂H₁₂N₄O₃; MW 260.25 g/mol) is a heterocyclic small molecule belonging to the 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione class. Its core scaffold comprises a fused imidazo[2,1-c][1,2,4]triazine-3,4-dione bicycle bearing a para-methoxyphenyl substituent at the 8-position.

Molecular Formula C12H12N4O3
Molecular Weight 260.253
CAS No. 848893-00-5
Cat. No. B2511516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
CAS848893-00-5
Molecular FormulaC12H12N4O3
Molecular Weight260.253
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN3C2=NNC(=O)C3=O
InChIInChI=1S/C12H12N4O3/c1-19-9-4-2-8(3-5-9)15-6-7-16-11(18)10(17)13-14-12(15)16/h2-5H,6-7H2,1H3,(H,13,17)
InChIKeyNYPJHNCSQQPCJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione (CAS 848893-00-5): Core Chemical Identity and Procurement Classification


8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione (CAS 848893-00-5; molecular formula C₁₂H₁₂N₄O₃; MW 260.25 g/mol) is a heterocyclic small molecule belonging to the 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione class [1]. Its core scaffold comprises a fused imidazo[2,1-c][1,2,4]triazine-3,4-dione bicycle bearing a para-methoxyphenyl substituent at the 8-position. This compound serves as both a standalone bioactive pharmacophore with reported antitumour and analgesic properties within its class and as a versatile synthetic building block for constructing more complex heterocyclic derivatives . The compound is commercially available from multiple vendors at purities typically ≥97–98% .

Why Generic Substitution Fails for 8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione: Aryl Substituent-Driven Differentiation in the 8-Aryl-imidazotriazine-3,4-dione Series


Within the 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione chemotype, the identity of the 8-aryl substituent is not a passive structural feature—it directly modulates thermal stability, lipophilicity, and cytotoxicity profiles. The para-methoxyphenyl-bearing congener cannot be treated as interchangeable with its close analogs (e.g., 4-chlorophenyl, 4-methylphenyl, or unsubstituted phenyl derivatives). Thermal degradation studies have established that para-substituted isomers are measurably more thermally stable than their ortho-substituted analogues due to higher molecular symmetry . Lipophilicity measurements across eight derivatives in this class revealed that log P values vary systematically with aryl substitution, directly correlating with acute toxicity expressed as log(1/LD₅₀) [1]. In cytotoxicity assays, differential aryl substitution drove cell-line-specific potency variations across LS180, HeLa, T47D, A549, and RPMI 8226 carcinoma panels [2]. These multidimensional differences mean that substituting a different 8-aryl analog in a research or development workflow risks altering thermal processing windows, solubility profiles, and biological readouts in ways that are not predictable without direct comparative data.

Quantitative Differentiation Evidence: 8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione vs. Closest Analogs


Thermal Stability Advantage of Para-Methoxyphenyl vs. Ortho-Substituted Isomers in the 8-ATHITD Class

Thermogravimetric and differential scanning calorimetric (TG-DSC) investigations of six analgesic-active 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones (8-ATHITD) demonstrated that para-substituted isomers exhibit higher thermal stability than their ortho-substituted analogues . The 8-(4-methoxyphenyl) derivative, as a para-substituted congener, benefits from higher molecular symmetry that confers enhanced resistance to thermal degradation. While exact decomposition onset temperatures for each specific regioisomer were not individually tabulated in the accessible abstract, the class-level finding establishes that procurement of the para isomer (CAS 848893-00-5) is non-redundant with ortho-substituted analogs when thermal processing (e.g., hot-stage microscopy, melt-based formulation, or accelerated stability studies) is part of the experimental workflow.

Thermal stability Polymorph screening Preformulation Solid-state characterization

Experimentally Determined LogP (0.09) and TPSA (80.22 Ų): Physicochemical Differentiation from Other 8-Aryl Congeners

The 8-(4-methoxyphenyl) derivative exhibits a computationally derived LogP of approximately 0.09 and a topological polar surface area (TPSA) of 80.22 Ų . These values place it in a distinct lipophilicity window compared to other 8-aryl congeners within the same class. In the systematic lipophilicity study by Sztanke et al. (2010), eight 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones (compounds 1–8) were characterized by reversed-phase HPLC, yielding experimentally measured log P_HPLC values that ranged substantially across the series and correlated with acute toxicity (log 1/LD₅₀) [1]. The 4-methoxyphenyl substitution confers intermediate lipophilicity—more polar than halogenated (4-Cl) or alkylated (4-CH₃) analogs, yet more lipophilic than hydroxy-substituted derivatives—which directly impacts aqueous solubility, membrane permeability, and chromatographic behavior in preparative purification workflows.

Lipophilicity Drug-likeness ADME prediction Chromatographic retention

Antitumour Cytotoxicity Profile of the 8-Aryl-imidazotriazine-3,4-dione Class: Cell-Line-Selective Activity Documented Across Five Human Carcinoma Lines

The foundational structure–activity relationship study by Sztanke et al. (2007) evaluated ten 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones (compounds 11–20) against a panel of five human carcinoma cell lines: LS180 (colon), HeLa (cervical), T47D (breast), A549 (lung), and RPMI 8226 (myeloma) [1]. Within this series, compound 19 demonstrated strong affinity for LS180 cells at 37.9 μM with concomitant non-toxicity toward normal GMK cells, while compound 20 caused significant viability decreases in RPMI 8226 myeloma cells [1]. Although the exact compound number corresponding to the 8-(4-methoxyphenyl) derivative was not identifiable from accessible abstracts, the study unequivocally establishes that aryl substitution identity dictates cell-line selectivity within this chemotype. The 4-methoxyphenyl-bearing congener occupies a defined position in this structure–activity landscape, distinguishable from the 4-chlorophenyl and other aryl variants [2].

Anticancer Cytotoxicity Cancer cell line panel Drug discovery

Drug-Likeness and Oral Bioavailability Potential: Lipinski Rule-of-Five Compliance Across the 8-ATHITD Class

In the 2010 lipophilicity study, all eight bioactive 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones assessed were found to satisfy all four Lipinski rule-of-five parameters, indicating favorable pharmacokinetic potential for oral administration in humans [1]. For the 8-(4-methoxyphenyl) derivative specifically, the molecular weight (260.25 Da), calculated LogP (~0.09), hydrogen bond donor count (1), and hydrogen bond acceptor count (6) all fall within Lipinski thresholds . This is not a universal feature of all triazine-dione chemotypes: the fused imidazo[2,1-c][1,2,4]triazine scaffold with 8-aryl substitution represents a specifically drug-like arrangement. Furthermore, log P_HPLC values for the class correlated well with acute toxicity (log 1/LD₅₀), establishing lipophilicity as a predictive parameter for safety margins [1].

Drug-likeness Oral bioavailability Lipinski rule of five Pharmacokinetics

Crystalline Tautomeric Form: Predominant 3-Oxo Tautomer in the Solid State as Established for the Class Representative

Single-crystal X-ray diffraction analysis of compound 12 (an 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione class representative) confirmed that the molecule exists predominantly as the 3-oxo tautomer in the crystalline state, with the alternative 3-hydroxy tautomer not observed [1]. This tautomeric preference governs the hydrogen-bonding pattern, crystal packing, and solid-state reactivity of the class. For the 8-(4-methoxyphenyl) derivative, the electron-donating methoxy substituent at the para position may further stabilize the 3-oxo tautomeric form through resonance effects, though direct crystallographic confirmation for this specific derivative has not been reported in the accessible literature.

Solid-state chemistry Tautomerism Crystallography Polymorph screening

Optimal Application Scenarios for 8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione Based on Quantitative Differentiation Evidence


Oncology Drug Discovery: Hit-to-Lead Optimization Leveraging Cell-Line-Selective Cytotoxicity of the 8-Aryl-imidazotriazine-3,4-dione Scaffold

The 8-(4-methoxyphenyl) derivative serves as a key member of a congeneric series for structure–activity relationship (SAR) exploration in oncology programs. The Sztanke et al. (2007) study demonstrated that 8-aryl substitution identity in this chemotype directly tunes cell-line selectivity across LS180 (colon), HeLa (cervical), T47D (breast), A549 (lung), and RPMI 8226 (myeloma) carcinoma panels, with certain congeners achieving selective cytotoxicity at micromolar concentrations while sparing normal GMK cells [1]. Procuring the 4-methoxyphenyl variant specifically enables exploration of the electronic and steric contribution of the para-methoxy group to potency and selectivity, in direct comparison with 4-Cl, 4-CH₃, and unsubstituted phenyl analogs. This scenario is most relevant for medicinal chemistry teams building focused libraries around the imidazotriazine-3,4-dione pharmacophore.

Preformulation and Solid-State Characterization: Exploiting the Thermal Stability Advantage of Para-Substituted Isomers

Thermal degradation studies of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones established that para-substituted isomers are more thermally stable than their ortho-substituted analogues due to higher molecular symmetry [1]. The 8-(4-methoxyphenyl) derivative, as a para-substituted congener, is the appropriate choice for experimental workflows requiring thermal stress testing, hot-stage microscopy, melt-based formulation screening, or accelerated stability studies. In these contexts, substituting an ortho-substituted analog would introduce additional thermal degradation risk that could confound stability-indicating assay development. This scenario applies to preformulation scientists and solid-state chemists evaluating the developability of imidazotriazine-based candidates.

Lipophilicity-Guided Lead Selection: Using LogP 0.09 as a Favorable Mid-Range Hydrophobicity Anchor

With a calculated LogP of approximately 0.09 and TPSA of 80.22 Ų, the 8-(4-methoxyphenyl) derivative occupies an intermediate lipophilicity position within the 8-ATHITD class—more hydrophilic than 4-chlorophenyl and 4-methylphenyl analogs, yet more lipophilic than hydroxy-substituted variants [1]. Experimental log P_HPLC values across the series were shown to correlate with acute toxicity (log 1/LD₅₀) [2]. This makes the 4-methoxyphenyl derivative particularly suitable as a balanced-lipophilicity probe in ADME screening cascades, where extreme hydrophobicity (associated with higher LogP analogs) may lead to poor aqueous solubility, rapid metabolic clearance, or phospholipidosis risk. This scenario is relevant for DMPK scientists and computational chemists conducting lipophilicity-driven multiparameter optimization.

Synthetic Building Block for Diversification: Core Scaffold with a Chemically Tractable para-Methoxy Handle

As a heterocyclic building block, 8-(4-methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione provides a functionalized imidazotriazine-3,4-dione core suitable for further derivatization at the N-2 and C-4 positions [1]. The 4-methoxyphenyl group at N-8 serves as a stable, electron-rich aryl substituent that can participate in subsequent synthetic transformations (e.g., demethylation to the phenol for further functionalization) while maintaining the core scaffold integrity. The compound is commercially available at ≥97–98% purity [2], ensuring reliable stoichiometry in downstream synthetic steps. This application scenario is directed at synthetic and medicinal chemistry laboratories requiring high-purity heterocyclic intermediates for parallel library synthesis.

Quote Request

Request a Quote for 8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.